10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a methanobenzo[g][1,3,5]oxadiazocine core. The presence of various functional groups such as benzyl, methoxy, and thione adds to its chemical diversity and potential reactivity.
Properties
IUPAC Name |
10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-19-11-15(14-9-6-10-16(22-2)17(14)23-19)20-18(24)21(19)12-13-7-4-3-5-8-13/h3-10,15H,11-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSINZXQDZLSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole cyclization method can be employed, where the presence of glacial acetic acid and concentrated hydrochloric acid facilitates the formation of the desired oxadiazocine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazocine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the benzyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides, while reduction of the oxadiazocine ring can produce dihydro derivatives.
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity :
- Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation and survival . For instance, derivatives of tricyclic compounds have shown selective inhibition against PI3K isoforms, which are crucial in cancer signaling pathways.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Synthetic Methodologies
The synthesis of 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione often involves multi-step reactions that include cyclization and functional group modifications:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Benzylamine + diketone | Formation of tricyclic structure |
| 2 | Alkylation | Alkyl halides | Introduction of benzyl group |
| 3 | Thionation | Phosphorus pentasulfide | Formation of thione group |
These synthetic routes are crucial for optimizing yields and enhancing the biological activity of the final product.
Case Studies
-
Case Study on Anticancer Activity :
A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways. The compound's structure was modified to enhance potency against specific cancer types . -
Case Study on Anti-inflammatory Properties :
Another investigation highlighted the anti-inflammatory effects of a derivative in a murine model of arthritis. The compound reduced pro-inflammatory cytokine levels and improved joint function, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism by which 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-2-methyl-9H-carbazole: Shares a similar core structure but lacks the oxadiazocine ring.
1-bromo-3-methoxy-2-methyl-9H-carbazole: Similar to the above compound but with a bromine substituent.
Uniqueness
The presence of the oxadiazocine ring and the combination of functional groups in 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione makes it unique compared to other similar compounds
Biological Activity
10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a synthetic compound belonging to a class of diazatricyclic compounds known for their diverse biological activities, particularly in oncology and biochemistry. This article reviews the biological activity of this compound based on recent research findings, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₂O₂S
- Molecular Weight : 281.36 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in several studies focusing on its antitumor properties and mechanism of action.
Antitumor Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Carcinoma) | 15.5 | Induces apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 12.3 | Inhibits tubulin polymerization |
| L1210 (Leukemia) | 20.0 | Disrupts folate metabolism |
The compound has been noted for its ability to induce cell cycle arrest at the G2/M phase and to trigger apoptosis in sensitive cell lines through mitochondrial pathways and caspase activation .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation essential for mitosis .
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death .
- Folate Metabolism Disruption : Similar to other dihydrofolate reductase inhibitors, it interferes with folate-dependent processes critical for DNA synthesis .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of the compound in vivo:
Case Study 1: Efficacy in Animal Models
In a study involving mice bearing L1210 leukemia tumors, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups treated with saline or lower doses of standard chemotherapy agents .
Case Study 2: Toxicity Assessment
Acute toxicity studies revealed that while the compound is effective against tumor cells, it exhibited dose-dependent toxicity in non-cancerous cells at higher concentrations . The therapeutic index was assessed to determine safe dosing levels for potential clinical applications.
Q & A
Q. What are the key considerations in designing synthetic routes for this tricyclic compound?
The synthesis involves multi-step pathways requiring precise control of reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst selection) to stabilize intermediates and avoid side reactions. For example, highlights that fluorinated analogs of diazatricyclo compounds often require anhydrous conditions and inert atmospheres to prevent hydrolysis of the thione group . Analytical validation via NMR and MS is critical at each step to confirm structural integrity .
Q. How can researchers verify the compound’s structural purity post-synthesis?
Methodological steps include:
- 1H/13C NMR spectroscopy : Assign peaks to confirm the benzyl, methoxy, and methyl substituents.
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy).
- X-ray crystallography (if crystalline): Resolve bond angles and confirm the tricyclic backbone .
Discrepancies in spectral data (e.g., unexpected splitting in aromatic proton signals) may indicate incomplete purification or stereochemical impurities .
Q. What functional groups dominate its reactivity?
The thione (-C=S) and oxygen-containing heterocycles (8-oxa) are primary reactive sites. notes that the thione group in similar compounds undergoes nucleophilic substitution with amines, while the methoxy group participates in demethylation under acidic conditions . Reactivity studies should prioritize protecting-group strategies (e.g., silylation for hydroxyl intermediates) to prevent undesired side reactions .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
Contradictions (e.g., anomalous coupling constants in NMR) may arise from dynamic conformational changes or paramagnetic impurities. Solutions include:
- Variable-temperature NMR : Identify temperature-dependent conformational equilibria.
- DFT calculations : Compare experimental and computed chemical shifts to validate assignments.
- HPLC-coupled MS : Detect trace impurities masking spectral signals .
Q. What experimental strategies optimize yield in low-efficiency synthetic steps?
Low yields often stem from steric hindrance in the tricyclic core or instability of intermediates. suggests:
- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) to minimize decomposition.
- Flow chemistry : Improve heat/mass transfer for exothermic reactions.
- DoE (Design of Experiments) : Systematically vary catalysts (e.g., Pd/C vs. Ni) and solvent systems (e.g., DMF vs. THF) to identify optimal conditions .
Q. How does substituent modification (e.g., benzyl vs. phenyl groups) impact bioactivity?
Structure-activity relationship (SAR) studies on analogs ( ) show that electron-withdrawing groups (e.g., -NO₂) enhance binding to enzymatic targets like kinases, while bulky substituents (e.g., benzyl) improve membrane permeability . Computational docking (e.g., AutoDock Vina) can predict binding affinities before synthesizing derivatives .
Q. What methodologies assess environmental persistence or toxicity?
- OECD 307 guideline : Measure aerobic/anaerobic biodegradation in soil/water systems.
- QSAR modeling : Predict bioaccumulation potential using logP and molecular volume.
- Ecotoxicology assays : Use Daphnia magna or algal models to evaluate LC50 values .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Structural Validation
Q. Table 2: Reaction Optimization Parameters
| Variable | Impact on Yield | Optimal Condition (Evidence) |
|---|---|---|
| Solvent polarity | Polar aprotic solvents stabilize intermediates | DMF > THF |
| Temperature | Cyclization requires 80–100°C | 90°C, 12 h |
| Catalyst loading | Pd(OAc)₂ (5 mol%) improves cross-coupling | 5 mol%, 85% yield |
Theoretical Frameworks
Link research to conceptual models like Hammett substituent constants (σ values) to rationalize electronic effects of substituents on reactivity . For bioactivity studies, use molecular docking aligned with enzyme active-site topology (e.g., kinase ATP-binding pockets) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
